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Compound of Interest

Compound Name: CTTHWGFTLC, CYCLIC

Cat. No.: B1495783 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the cyclic peptide

CTTHWGFTLC, a potent inhibitor of matrix metalloproteinases (MMP)-2 and MMP-9, in

molecular imaging studies. The following sections detail the underlying signaling pathways,

experimental protocols for radiolabeling and in vivo imaging, and a summary of relevant

quantitative data.

Introduction to CTTHWGFTLC
The cyclic decapeptide CTTHWGFTLC, also known as cyclic CTT, is a selective inhibitor of

gelatinases, specifically MMP-2 and MMP-9. These enzymes are key players in the

degradation of the extracellular matrix (ECM), a process that is crucial for tumor growth,

invasion, and metastasis. Elevated levels of MMP-2 and MMP-9 are associated with a poor

prognosis in various cancers. The HWGF motif within the peptide sequence is critical for its

inhibitory activity. For molecular imaging applications, CTTHWGFTLC can be conjugated with a

chelator, such as diethylenetriaminepentaacetic acid (DTPA), to allow for radiolabeling with

isotopes like Indium-111 (¹¹¹In) for Single Photon Emission Computed Tomography (SPECT)

imaging.
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MMP-2 and MMP-9 are zinc-dependent endopeptidases that play a critical role in the

remodeling of the extracellular matrix. In the context of cancer, their overexpression leads to

the degradation of type IV collagen, a major component of the basement membrane. This

breakdown of the basement membrane is a critical step in tumor invasion and metastasis,

allowing cancer cells to intravasate into blood vessels, travel to distant sites, and extravasate to

form secondary tumors. The signaling pathway below illustrates the role of MMP-2 and MMP-9

in this process and the inhibitory action of CTTHWGFTLC.
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MMP-2/9 Signaling in Cancer Invasion and Inhibition by CTTHWGFTLC
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Quantitative Data
The following table summarizes the in vitro inhibitory activity of CTTHWGFTLC and its DTPA-

conjugate against MMP-2.

Compound Target IC50 (µM)

CTTHWGFTLC (CTT) MMP-2 283

In-DTPA-CTT MMP-2 1026

Data from Hanaoka et al. (2007) as reported in the Molecular Imaging and Contrast Agent

Database (MICAD).

Note on In Vivo Data: While preclinical studies involving ¹¹¹In-DTPA-CTT in tumor-bearing

mouse models have been conducted, specific quantitative biodistribution data (%ID/g) from

these studies are not publicly available in the searched literature. A typical biodistribution table

would present the percentage of the injected dose per gram of tissue in various organs and the

tumor at different time points post-injection. An example of how such data would be presented

is shown below.

Representative In Vivo Biodistribution Table Template

Organ/Tissue
1 h p.i. (%ID/g ±
SD)

4 h p.i. (%ID/g ±
SD)

24 h p.i. (%ID/g ±
SD)

Blood Data not available Data not available Data not available

Heart Data not available Data not available Data not available

Lungs Data not available Data not available Data not available

Liver Data not available Data not available Data not available

Spleen Data not available Data not available Data not available

Kidneys Data not available Data not available Data not available

Muscle Data not available Data not available Data not available

Bone Data not available Data not available Data not available
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| Tumor | Data not available | Data not available | Data not available |

Experimental Protocols
Radiolabeling of CTTHWGFTLC with Indium-111
This protocol describes the conjugation of CTTHWGFTLC with the chelator DTPA and

subsequent radiolabeling with ¹¹¹In.
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Workflow for ¹¹¹In-DTPA-CTT Preparation
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¹¹¹In-DTPA-CTT Preparation Workflow
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Materials:

CTTHWGFTLC peptide

Diethylenetriaminepentaacetic dianhydride (DTPAa)

Dimethylformamide (DMF), anhydrous

Triethylamine (TEA)

Indium-111 chloride (¹¹¹InCl₃) in HCl

Sodium acetate buffer (0.1 M, pH 5.0)

Sterile water for injection

Sep-Pak C18 cartridges

Ethanol

Saline, sterile

Instant thin-layer chromatography (ITLC) strips

Mobile phase for ITLC (e.g., 0.1 M citrate buffer, pH 6.0)

Protocol:

DTPA Conjugation:

1. Dissolve CTTHWGFTLC in anhydrous DMF.

2. Add a molar excess of DTPAa and TEA.

3. Stir the reaction mixture at room temperature for 4-6 hours.

4. Monitor the reaction by HPLC.

5. Purify the DTPA-CTT conjugate by preparative HPLC and lyophilize.
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Radiolabeling:

1. Dissolve a known amount of DTPA-CTT in 0.1 M sodium acetate buffer (pH 5.0).

2. Add ¹¹¹InCl₃ solution to the peptide solution.

3. Incubate the reaction mixture at room temperature for 30 minutes.

Quality Control:

1. Spot a small aliquot of the reaction mixture onto an ITLC strip.

2. Develop the chromatogram using a suitable mobile phase (e.g., 0.1 M citrate buffer, pH

6.0). In this system, ¹¹¹In-DTPA-CTT will remain at the origin (Rf = 0.0), while free ¹¹¹In will

migrate with the solvent front (Rf = 1.0).

3. Determine the radiochemical purity using a radio-TLC scanner. A radiochemical purity of

>95% is generally required for in vivo studies.

Purification and Formulation:

1. If necessary, purify the radiolabeled peptide using a Sep-Pak C18 cartridge.

2. Wash the cartridge with sterile water to remove unreacted ¹¹¹In.

3. Elute the ¹¹¹In-DTPA-CTT with ethanol.

4. Evaporate the ethanol and reconstitute the final product in sterile saline for injection.

In Vivo SPECT Imaging and Biodistribution Studies
This protocol outlines a general procedure for evaluating the in vivo behavior of ¹¹¹In-DTPA-

CTT in a tumor-bearing mouse model.
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In Vivo Evaluation of ¹¹¹In-DTPA-CTT
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1. Establish tumor xenografts
in immunocompromised mice

2. Intravenous injection of
¹¹¹In-DTPA-CTT

3. SPECT/CT imaging at
various time points (e.g., 1, 4, 24h)

4. Euthanize mice and
harvest organs and tumor

5. Weigh tissues and measure
radioactivity using a gamma counter

6. Calculate %ID/g and
analyze data

End
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Materials:

Tumor-bearing mice (e.g., athymic nude mice with subcutaneous human fibrosarcoma HT-

1080 xenografts, which are known to express high levels of MMP-2 and MMP-9).

¹¹¹In-DTPA-CTT in sterile saline.

Anesthesia (e.g., isoflurane).

SPECT/CT scanner.

Gamma counter.

Protocol:

Animal Model:

1. Implant human tumor cells (e.g., HT-1080) subcutaneously into the flank of

immunocompromised mice.

2. Allow tumors to grow to a suitable size (e.g., 100-200 mm³).

Radiotracer Administration:

1. Administer a known amount of ¹¹¹In-DTPA-CTT (e.g., 3.7-7.4 MBq) to each mouse via tail

vein injection.

SPECT/CT Imaging:

1. At desired time points (e.g., 1, 4, and 24 hours post-injection), anesthetize the mice.

2. Acquire whole-body SPECT and CT images.

3. Reconstruct the images and co-register the SPECT and CT data for anatomical

localization of radiotracer uptake.

Biodistribution Study:

1. At the end of the imaging study or at predetermined time points, euthanize the mice.
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2. Dissect and collect major organs (blood, heart, lungs, liver, spleen, kidneys, muscle, bone)

and the tumor.

3. Weigh each tissue sample.

4. Measure the radioactivity in each sample and in standards of the injected dose using a

gamma counter.

Data Analysis:

1. Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ

and the tumor.

2. Calculate tumor-to-background ratios (e.g., tumor-to-muscle) to assess imaging contrast.

Conclusion
The cyclic peptide CTTHWGFTLC, when radiolabeled with ¹¹¹In, presents a promising

molecular imaging agent for the non-invasive detection of MMP-2 and MMP-9 activity in vivo.

The provided protocols offer a framework for the preparation and preclinical evaluation of ¹¹¹In-

DTPA-CTT. Further studies are warranted to establish the quantitative in vivo characteristics

and diagnostic efficacy of this radiotracer in various cancer models.

To cite this document: BenchChem. [Application Notes and Protocols for CTTHWGFTLC in
Molecular Imaging Studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1495783#ctthwgftlc-applications-in-molecular-
imaging-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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